molecular formula C74H108N14O17 B612412 KYL peptide

KYL peptide

Cat. No.: B612412
M. Wt: 1465.7 g/mol
InChI Key: FZNPYIAZMDBRLC-RKNDTPCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The KYL peptide is a synthetic peptide known for its ability to inhibit the EphA4 receptor tyrosine kinase. This receptor is involved in various cellular processes, including synaptic plasticity and neural repair. The this compound has shown potential in neuroprotection and targeted drug delivery, particularly in the context of neurodegenerative diseases and cancer .

Biochemical Analysis

Biochemical Properties

The KYL peptide plays a significant role in biochemical reactions. It interacts with the EphA4 receptor tyrosine kinase, a protein that regulates many processes ranging from axon guidance and nerve regeneration to cancer . The this compound binds to the ephrin-binding domain of EphA4 with low micromolar affinity .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the EphA4 receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through binding interactions with the EphA4 receptor. This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Preparation Methods

The KYL peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Chemical Reactions Analysis

The KYL peptide undergoes various chemical reactions, including:

Scientific Research Applications

The KYL peptide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNPYIAZMDBRLC-RKNDTPCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H108N14O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the KYL peptide interact with the EphA4 receptor, and what are the downstream effects of this interaction?

A1: The this compound acts as an antagonist of the EphA4 receptor, specifically targeting its ephrin-binding domain. [] This means that KYL competes with natural ligands, like ephrins, for binding to EphA4, thereby inhibiting the receptor's activation. While the exact downstream effects of this inhibition are not detailed in the provided research, it is known that EphA4 plays a role in various cellular processes, including axon guidance, nerve regeneration, and cancer progression. [] Therefore, by blocking EphA4, KYL could potentially modulate these processes.

Q2: What is known about the structural characteristics of the this compound, including its binding affinity to EphA4?

A2: While the specific molecular formula and weight of the this compound are not provided in the research, it is described as a peptide composed of 12 amino acids. [] Isothermal titration calorimetry analysis revealed that KYL binds to the ephrin-binding domain of EphA4 with low micromolar affinity. [] Furthermore, nuclear magnetic resonance (NMR) spectroscopy studies demonstrated significant chemical shift changes in multiple EphA4 residues upon KYL binding, suggesting extensive interactions and potential conformational changes within the receptor. []

Q3: How does the structure of the this compound influence its activity and selectivity for the EphA4 receptor?

A3: Systematic replacement of each of the 12 amino acids within the this compound sequence helped identify the residues critical for EphA4 binding. [] This structure-activity relationship (SAR) analysis provided valuable insights into the key structural elements dictating the peptide's affinity and selectivity towards EphA4. This knowledge could be crucial for designing more potent and selective EphA4 antagonists based on the KYL scaffold.

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